molecular formula C7H9NS B6174469 5-cyclopropyl-4-methyl-1,3-thiazole CAS No. 2694744-58-4

5-cyclopropyl-4-methyl-1,3-thiazole

Cat. No.: B6174469
CAS No.: 2694744-58-4
M. Wt: 139.2
InChI Key:
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Description

5-Cyclopropyl-4-methyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioamides in the presence of a base, which facilitates the formation of the thiazole ring . The reaction conditions often require moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals can be employed to accelerate the reaction rates and improve selectivity. Additionally, solvent-free or green chemistry approaches are explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-4-methyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The aromaticity of the thiazole ring allows it to participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-4-methyl-1,3-thiazole is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to molecular targets and improve its biological activity compared to other thiazole derivatives .

Properties

CAS No.

2694744-58-4

Molecular Formula

C7H9NS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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